1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
Overview
Description
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is a task-specific ionic liquid . It can be used as a solvent when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as acyl donor .
Synthesis Analysis
Thermal gravimetric analysis (TGA) has been used to determine the kinetics of decomposition for 1-butyl-2,3-dimethylimidazolium tetrafluoroborate . The effects of contaminants on the decomposition temperatures have also been identified .Molecular Structure Analysis
The empirical formula of 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is C9H17BF4N2 . It has a molecular weight of 240.05 .Chemical Reactions Analysis
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate can be used as a solvent in various reactions. For instance, it can be used when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as acyl donor . It can also form an efficient system for the Negishi cross-coupling reaction between aryl zinc halides and aryl iodides .Physical And Chemical Properties Analysis
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is a clear pale yellow oily liquid . It has a density of 1.198 g/mL at 20 °C .Scientific Research Applications
Physicochemical Properties
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate has been studied for its unique physicochemical properties. It has been used in the analysis of volumetric, transport properties, and refractive index . These properties make it useful in the fields of energy materials and catalysis .
Ionic Liquid Gel Polymer Electrolyte
This compound has been used in the development of ionic liquid gel polymer electrolytes (ILGPEs). ILGPEs are promising electrolytes for use in electrochemical devices . The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate has been found to facilitate fast conduction and reduce the crystallinity and glass transition temperature of the polymer, enhancing the ionic conductivity of the samples .
Working Fluid in Absorption Heat Pumps
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate has been used as a working fluid along with 2,2,2-trifluoroethanol in absorption heat pumps or chillers .
Preparation of NH4TiOF3 Mesocrystals
This compound has been used as a reaction medium for the preparation of NH4TiOF3 mesocrystals, which are converted into TiO2 based nanostructures .
Component of Graphene Nanoribbon and Cobalt Phthalocyanine Based Nanocomposites
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate can be used as a component of graphene nanoribbon and cobalt phthalocyanine based nanocomposites modified electrode, which is applicable in the determination of pesticide fenobucarb in vegetables .
Solvent for Lipase-Catalyzed Transesterification
This compound can be used as a solvent when lipase needs to be recycled during lipase-catalyzed transesterification with vinyl acetate as acyl donor .
Negishi Cross-Coupling Reaction
The [bdmim]BF4/toluene biphasic solvent forms an efficient system for the Negishi cross-coupling reaction between aryl zinc halides and aryl iodides .
Safety And Hazards
Future Directions
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate can be used as a component of graphene nanoribbon and cobalt phthalocyanine based nanocomposites modified electrode, which is applicable in the determination of pesticide fenobucarb in vegetables . This suggests potential future applications in the field of electrochemistry and environmental analysis.
properties
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BF4/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3,4)5/h7-8H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAIYEJBOWHUGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047909 | |
Record name | 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate | |
CAS RN |
402846-78-0 | |
Record name | 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butyl-2,3-dimethylimidazolium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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